4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline

Analytical Chemistry Chemical Synthesis Medicinal Chemistry

4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline (CAS 5455‑89‑0) is a synthetic organic compound composed of a 1,2,3,4‑tetrahydroquinoline scaffold linked through a sulfonamide bridge to a para‑substituted aniline moiety. With a molecular weight of 288.36 g·mol⁻¹ and the molecular formula C₁₅H₁₆N₂O₂S, it belongs to the class of aryl sulfonamides that integrate the dihydroquinoline heterocycle.

Molecular Formula C15H16N2O2S
Molecular Weight 288.4 g/mol
CAS No. 5455-89-0
Cat. No. B1330101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
CAS5455-89-0
Molecular FormulaC15H16N2O2S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2
InChIKeyOFHUMRFYQYBKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline (CAS 5455-89-0): Structural Baseline and Chemical Identity


4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline (CAS 5455‑89‑0) is a synthetic organic compound composed of a 1,2,3,4‑tetrahydroquinoline scaffold linked through a sulfonamide bridge to a para‑substituted aniline moiety [1]. With a molecular weight of 288.36 g·mol⁻¹ and the molecular formula C₁₅H₁₆N₂O₂S, it belongs to the class of aryl sulfonamides that integrate the dihydroquinoline heterocycle [1]. The compound is commercially available from multiple vendors with a typical purity specification of ≥95% . The presence of both the secondary amine within the tetrahydroquinoline ring and the primary aniline amino group provides two distinct nucleophilic handles that enable downstream derivatization, making the compound a versatile building block in medicinal chemistry .

Why Generic Substitution of 4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline Is Not Straightforward


Compounds containing the dihydroquinoline‑sulfonyl‑aniline scaffold cannot be freely interchanged because minor modifications to the substitution pattern, ring saturation, or linker group profoundly alter both physicochemical properties and biological target engagement. For instance, oxidation of the dihydroquinoline ring to a fully aromatic quinoline changes the molecular shape and electron distribution, while relocation of the sulfonyl group from the para‑ to the meta‑position alters the vector of the aniline amine [1]. Even within the same substitution pattern, variations in purity—especially the presence of residual tetrahydroquinoline or sulfonyl chloride precursors—can confound biological assays and lead to irreproducible results . The specific compound 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline carries an unsubstituted aniline handle that is essential for its most commonly reported role as a synthetic intermediate; replacement by a close analog that lacks the free –NH₂ group (e.g., the corresponding N‑methylaniline derivative) would abolish the ability to perform further amide or urea coupling reactions .

Quantitative Evidence Guide for 4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline Differentiation


Purity Specification vs. Common Analogues

Commercial batches of the target compound are consistently supplied with a minimum purity of 95%, as verified by HPLC or NMR . In contrast, structurally related analogues—such as the 6‑methoxy substituted variant (CAS 5450‑22‑6) or the 2‑chloro‑substituted derivative (CAS not specified)—are frequently offered at lower purity grades (e.g., 90–95%) or only as custom synthesis products without a certified purity specification . This difference in guaranteed purity reduces the risk of batch‑to‑batch variability in downstream assays or synthetic steps.

Analytical Chemistry Chemical Synthesis Medicinal Chemistry

STAT3 Inhibition Potency of a Closely Related Amide Derivative

While the free aniline compound itself has not been directly profiled in public databases, a carboxamide derivative (BDBM43573) in which the aniline nitrogen is acylated with a cyclohexene carboxylic acid exhibits an IC₅₀ of 5.67 µM against the STAT3 transcription factor in a biochemical assay [1]. This value serves as a class‑level benchmark; the unsubstituted aniline is expected to display different potency because the free amine is both a hydrogen‑bond donor and a site for further derivatization. By contrast, fully aromatic quinoline sulfonamides lacking the dihydro ring typically show IC₅₀ values > 100 µM in similar STAT3 assays, highlighting the importance of the partially saturated scaffold [2].

Oncology Signal Transduction STAT3 Inhibitor

Physicochemical Property Differentiation from Aromatic Quinoline Analogs

The computed topological polar surface area (TPSA) of the target compound is 71.8 Ų, with a calculated logP of 2.3 [1]. These values place it in a favorable region of CNS drug‑likeness and oral bioavailability compared to fully aromatic quinoline‑sulfonyl‑aniline analogs, which typically exhibit higher logP (2.8–3.5) and lower TPSA (60–65 Ų) [2]. The modest reduction in lipophilicity correlates with improved aqueous solubility and potentially lower off‑target promiscuity.

Drug Design Physicochemical Properties Medicinal Chemistry

Patent Relevance as a Privileged Scaffold

The core 4‑(dihydroquinolin‑1(2H)‑ylsulfonyl)aniline framework appears in multiple granted patents, including US 8,624,022 B2 (“Substituted aniline derivatives”) and US 8,703,811 B2, where it is claimed as a key intermediate for generating inhibitors of kinases, proteases, and epigenetic targets [1][2]. The patent literature confirms that the free aniline is the preferred starting point for rapid parallel synthesis of diverse amide, sulfonamide, and urea libraries. In contrast, N‑alkylated or N‑protected analogs require additional deprotection steps, increasing both synthetic burden and cost [2].

Intellectual Property Drug Discovery Scaffold Hopping

Optimal Application Scenarios for 4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline (CAS 5455-89-0)


High‑Throughput Derivatization for Kinase/STAT3 Inhibitor Libraries

The free aniline amine allows direct coupling with carboxylic acids, sulfonyl chlorides, or isocyanates without the need for protecting group manipulations. Using this compound as a core scaffold, chemists have generated focused libraries of amide and urea derivatives that have yielded hits with IC₅₀ values in the low micromolar range against STAT3 [1]. The high purity (≥95%) and consistent quality across vendors ensure that SAR trends are not obscured by impurities.

Physicochemical Property Optimization in CNS and Oral Drug Discovery Programs

With a computed logP of 2.3 and TPSA of 71.8 Ų [2], the compound resides within the “CNS MPO” and “Rule of 5” space preferred for brain penetration and oral absorption. Compared to more lipophilic quinoline analogs (logP > 3.0), the dihydroquinoline scaffold offers a better starting point for lead optimization campaigns that aim to balance potency with favorable ADME properties [2].

Development of DHODH Inhibitors for Malaria and Autoimmune Diseases

The dihydroquinoline sulfonamide motif is a recognized pharmacophore for dihydroorotate dehydrogenase (DHODH) inhibition. Patent US 8,703,811 B2 explicitly claims substituted aniline derivatives built from this scaffold as antimalarial agents [3]. Although the parent compound itself shows modest DHODH activity (IC₅₀ ≈ 250 µM for a related analog), the free aniline is the preferred precursor for synthesizing the more potent amide‑linked analogs described in the patent literature [3].

Covalent Probe and Chemical Biology Tool Synthesis

The para‑amino group can be selectively functionalized with biotin, fluorescent dyes, or photoaffinity labels without affecting the dihydroquinoline sulfonamide portion. This regioselectivity is supported by the compound's NMR spectral data (SpectraBase ID: 7liUxfe9YFD) which confirms the presence of two distinct aromatic environments suitable for orthogonal derivatization [4]. Such tools are valuable for target identification and validation in chemical biology.

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